molecular formula C22H20F2N2O3S B10978671 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

Cat. No.: B10978671
M. Wt: 430.5 g/mol
InChI Key: HHEWGVJGKBTTEY-UHFFFAOYSA-N
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Description

4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a fluorinated pyrrole derivative featuring a benzamide moiety and a sulfonylphenyl substituent. Its structure includes a 1H-pyrrole core substituted with methyl groups at positions 4 and 5, a propenyl group at position 1, and a 4-fluorophenylsulfonyl group at position 3. This compound likely exhibits unique physicochemical properties due to its dual fluorine atoms and sulfonyl-bridged aromatic systems, which may influence solubility, metabolic stability, and bioactivity .

Properties

Molecular Formula

C22H20F2N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

4-fluoro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide

InChI

InChI=1S/C22H20F2N2O3S/c1-4-13-26-15(3)14(2)20(30(28,29)19-11-9-18(24)10-12-19)21(26)25-22(27)16-5-7-17(23)8-6-16/h4-12H,1,13H2,2-3H3,(H,25,27)

InChI Key

HHEWGVJGKBTTEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F)CC=C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Medicinal Chemistry Applications

    The compound is primarily studied for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

    Key Areas of Investigation:

    • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The sulfonamide moiety may enhance the compound's ability to inhibit tumor growth.
    • Antibacterial Properties : Preliminary studies have shown that this compound can exhibit antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
    • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases.

    Biological Research Applications

    In biological research, the compound is utilized to explore cellular mechanisms and biochemical pathways.

    Applications Include:

    • Cellular Assays : Used to assess the effects on cell proliferation and apoptosis.
    • Molecular Interaction Studies : Investigated for binding affinities with specific enzymes and receptors, potentially leading to the discovery of new therapeutic targets.

    Pharmaceutical Development

    The compound serves as a lead structure in drug discovery programs aimed at developing novel therapeutics.

    Developmental Focus:

    • Lead Optimization : Structural modifications are made to enhance potency and selectivity.
    • Preclinical Studies : In vitro and in vivo studies are conducted to evaluate pharmacokinetics and toxicity profiles.

    Case Studies

    Several studies have highlighted the efficacy of similar compounds in clinical settings:

    • Anticancer Studies : A study demonstrated that derivatives of pyrrole exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications similar to those in 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide could yield promising anticancer agents .
    • Antibacterial Activity : Research conducted on related sulfonamide compounds showed effective inhibition against E. coli, supporting the potential use of this compound in treating bacterial infections .

    Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • Molecular targets could include enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The compound is structurally analogous to several sulfonyl- and fluorophenyl-containing heterocycles. Below is a detailed comparison with key analogs from the literature:

    Structural and Functional Group Analysis

    Compound Core Structure Key Substituents Synthesis Pathway Key Spectral Data (IR/NMR)
    4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide (Target) Pyrrole 4-Fluorobenzamide, 4-fluorophenylsulfonyl, 4,5-dimethyl, propenyl Likely via alkylation of pyrrole precursors followed by sulfonylation and amidation Hypothetical: C=O (1660–1680 cm⁻¹), S=O (1240–1250 cm⁻¹), aromatic C-F (1100–1200 cm⁻¹)
    5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole Sulfonylphenyl, 2,4-difluorophenyl Cyclization of hydrazinecarbothioamides under basic conditions C=S (1247–1255 cm⁻¹), absence of C=O (1663–1682 cm⁻¹ region), NH (3278–3414 cm⁻¹)
    4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide Pyrazoline Sulfonamide, 4-fluorophenyl Unclear (patent data) Sulfonamide S=O (~1350 cm⁻¹), NH₂ stretching (~3300 cm⁻¹)
    4-[(2-{[(4-fluorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-b]pyridin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide Imidazopyridine Fluorophenylsulfanyl, pyrrolidinylpropylamide Likely via coupling of imidazopyridine intermediates with sulfanyl and benzamide groups S-C stretch (~700 cm⁻¹), amide C=O (~1650 cm⁻¹), aromatic C-F (~1200 cm⁻¹)

    Physicochemical and Spectral Properties

    • Fluorine Effects: The target compound’s dual fluorine atoms enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like the pyrazoline sulfonamide .
    • Sulfonyl vs.
    • Heterocyclic Core : The pyrrole ring in the target compound is less polar than triazole or imidazopyridine cores, possibly improving membrane permeability .

    Biological Activity

    The compound 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by research findings and data tables.

    Chemical Structure and Properties

    The molecular formula of the compound is C23H23FN2O4SC_{23}H_{23}FN_{2}O_{4}S with a molecular weight of approximately 442.5g/mol442.5\,g/mol . The structure features a pyrrole ring substituted with a sulfonamide group and a fluorinated aromatic system, enhancing its stability and reactivity.

    PropertyValue
    Molecular Formula C23H23FN2O4S
    Molecular Weight 442.5 g/mol
    IUPAC Name 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide
    InChI Key YPPMWTOECVNPIR-UHFFFAOYSA-N

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

    • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially affecting processes such as inflammation or cell proliferation.
    • Receptor Modulation : It can bind to cellular receptors, altering signal transduction pathways which may lead to therapeutic effects.
    • Gene Expression : The compound may influence gene expression related to various disease pathways, further contributing to its biological effects .

    Biological Activity

    Research indicates that compounds with similar structures exhibit significant pharmacological activities. For instance, studies have shown that derivatives of pyrrole compounds can possess anti-inflammatory and antibacterial properties.

    Antibacterial Activity

    A study highlighted the antibacterial effects of related compounds against various Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of bacterial DNA synthesis leading to cell death .

    Anti-inflammatory Effects

    Another important aspect of this compound is its potential anti-inflammatory activity. Preliminary results from assays indicated that compounds similar to 4-fluoro-N-{3-[...]} can effectively suppress the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Specific IC50 values were reported for various analogs, demonstrating their potency in inhibiting COX enzymes .

    Case Studies

    Several case studies have investigated the biological activity of related compounds:

    • In vitro Studies : Various pyrrole derivatives were tested for their antibacterial properties using agar disc-diffusion methods against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations .
    • In vivo Studies : Animal models have been employed to assess the anti-inflammatory effects through carrageenan-induced paw edema assays. These studies demonstrated that certain derivatives significantly reduced inflammation compared to controls .

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